molecular formula C23H20N2OS2 B3312078 3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide CAS No. 946289-68-5

3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide

Cat. No. B3312078
CAS RN: 946289-68-5
M. Wt: 404.6 g/mol
InChI Key: RAKCGLZSEDHZQR-UHFFFAOYSA-N
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Description

3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide, also known as EMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMTB belongs to the class of benzamide compounds and is a potent inhibitor of tubulin polymerization.

Scientific Research Applications

3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the study of microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell motility. This compound has been shown to be a potent inhibitor of microtubule polymerization and can be used to study the role of microtubules in various cellular processes.

Mechanism of Action

3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide exerts its pharmacological effects by binding to the colchicine site on tubulin. Tubulin is a protein that forms the building blocks of microtubules. This compound binds to tubulin in a reversible manner and prevents the formation of microtubules. This leads to the disruption of microtubule dynamics and affects various cellular processes that rely on microtubules.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by disrupting microtubule dynamics. This compound has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound has potent anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide has several advantages for use in lab experiments. It is a potent inhibitor of microtubule polymerization and can be used to study the role of microtubules in various cellular processes. This compound is also relatively easy to synthesize and has a high degree of purity. However, this compound has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. This compound also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the study of the mechanism of action of this compound and its effects on microtubule dynamics. The development of new methods for the synthesis of this compound and its analogs is also an area of active research. Finally, the potential clinical applications of this compound in the treatment of cancer and other diseases are an area of ongoing investigation.
Conclusion
In conclusion, this compound is a potent inhibitor of microtubule polymerization that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biochemical and physiological effects and has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. The development of this compound analogs with improved pharmacological properties and the study of the mechanism of action of this compound are areas of active research.

properties

IUPAC Name

3-ethylsulfanyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c1-3-27-19-6-4-5-17(14-19)22(26)24-18-10-8-16(9-11-18)23-25-20-12-7-15(2)13-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKCGLZSEDHZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
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3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
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3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
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3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
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3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
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3-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide

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